molecular formula C12H8ClF3N2O B1636622 1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole CAS No. 231947-23-2

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole

Cat. No.: B1636622
CAS No.: 231947-23-2
M. Wt: 288.65 g/mol
InChI Key: STPFLWRZLABZIW-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C12H8ClF3N2O It is characterized by the presence of an acetyl group, a chloro group, a phenyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-Acetyl-4-chloro-5(3)-phenyl-3(5)-(trifluoromethyl)pyrazole can be compared with other similar compounds such as:

  • 1-Acetyl-4-chloro-3-(trifluoromethyl)-5-phenylpyrazole
  • 1-Acetyl-4-chloro-5-(trifluoromethyl)-3-phenylpyrazole

These compounds share similar structural features but differ in the position of substituents on the pyrazole ring

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in chemical synthesis

Properties

IUPAC Name

1-[4-chloro-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-7(19)18-10(8-5-3-2-4-6-8)9(13)11(17-18)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFLWRZLABZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(F)(F)F)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168513
Record name 1-[4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-29-6
Record name 1-[4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808764-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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